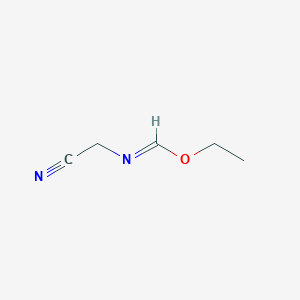

ethyl N-(cyanomethyl)methanimidate

Description

Contextualization within Amidate and Imidate Chemistry Research

Ethyl N-(cyanomethyl)methanimidate belongs to the class of organic compounds known as imidates, which are characterized by the R−C(=NR′)OR″ functional group. wikipedia.org Imidates, also referred to as imino ethers, are considered valuable synthons in organic chemistry due to their dual electronic nature, acting as both electrophiles and nucleophiles. researchgate.netrsc.org This reactivity makes them versatile intermediates for the synthesis of a wide array of organic molecules, including esters, amides, and various heterocyclic systems. researchgate.netrsc.org

The chemistry of imidates is closely related to that of amidates. Amides and imidic acids are tautomers, and deprotonation of either species results in the same anion, which can be described as an amidate or imidate anion. wikipedia.org While the terms are often used interchangeably for the anion, they are distinguished when acting as ligands in coordination chemistry, with O-bound species termed imidates and N-bound species termed amidates. wikipedia.org The study of both amidates and imidates is crucial for understanding the reactivity and synthetic potential of compounds like this compound.

Significance of Cyanomethyl Derivatives in Synthetic Methodologies

The presence of the cyanomethyl group (−CH2CN) in this compound is of particular importance in synthetic organic chemistry. The process of introducing a cyanomethyl group onto a substrate is known as cyanomethylation. A related and more general process is cyanoethylation, which involves the addition of a nucleophile to acrylonitrile (B1666552) to attach a −CH2CH2CN group. wikipedia.org This highlights the utility of cyano-containing fragments in constructing larger molecules.

Cyanomethyl derivatives are valuable precursors in the synthesis of various biologically active compounds and complex molecular architectures. For instance, they have been utilized in the synthesis of novel antiproliferative agents. nih.gov The cyanomethyl group can be a key pharmacophore or a reactive handle for further chemical transformations. Research has shown that cyanomethyl derivatives of amino acids and proteins can be formed, indicating the reactivity of this moiety with biological molecules. nih.gov Furthermore, the cyanomethyl group has been identified in by-products of illicit drug synthesis, underscoring its relevance in forensic chemistry. nih.gov

Historical Development of Imidate Chemistry Relevant to the Compound

The foundation of imidate chemistry was laid in the late 19th century. In 1877, Pinner and Klein developed the first proton-induced synthesis of imidates, known as the Pinner reaction. rroij.comrroij.com This method involves passing anhydrous hydrogen chloride gas through a mixture of a nitrile and an alcohol, resulting in the formation of an imidate hydrochloride. rroij.comrroij.com The Pinner reaction remains a fundamental method for preparing imidates and works best with primary or secondary alcohols and both aliphatic and aromatic nitriles. rroij.com

Another significant early contribution was the Nef synthesis, discovered in 1895, which provided a method for synthesizing imidates under basic conditions using a nitrile, an alcohol, and an alkoxide. rroij.comrroij.com Over the years, various other methods for imidate synthesis have been developed, including the reaction of amides with alkylating agents. rroij.com The thermal rearrangement of aryl N-arylbenzimidates to the corresponding amides, known as the Chapman rearrangement, is another important reaction in imidate chemistry. wikipedia.org These foundational discoveries have paved the way for the synthesis and application of a wide range of imidates, including functionalized derivatives like this compound.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl N-cyanoethanimideate | C5H8N2O | 112.13 | 1558-82-3 |

| This compound | C5H8N2O | 112.13 | Not Available |

| N-formylglycine ethyl ester | C5H9NO3 | 131.13 | Not Available |

| Ethyl isocyanoacetate | C5H7NO2 | 113.11 | 2999-46-4 |

Data sourced from various chemical databases and publications. chemicalbook.comnih.govorgsyn.org

Table 2: Key Reactions in Imidate Chemistry

| Reaction Name | Description | Year Discovered | Key Reactants |

| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt. rroij.comrroij.com | 1877 | Nitrile, Alcohol, Acid (e.g., HCl) |

| Nef Synthesis | Base-catalyzed reaction of a nitrile with an alcohol and an alkoxide to form an imidate. rroij.comrroij.com | 1895 | Nitrile, Alcohol, Alkoxide |

| Chapman Rearrangement | Thermal conversion of aryl N-arylbenzimidates to the corresponding amides. wikipedia.org | - | Aryl N-arylbenzimidate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88945-40-8 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

ethyl N-(cyanomethyl)methanimidate |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-7-4-3-6/h5H,2,4H2,1H3 |

InChI Key |

YLTYOIQKVKTJAN-UHFFFAOYSA-N |

SMILES |

CCOC=NCC#N |

Canonical SMILES |

CCOC=NCC#N |

Origin of Product |

United States |

Methodologies for the Synthesis of Ethyl N Cyanomethyl Methanimidate

Established Synthetic Pathways to Ethyl N-(cyanomethyl)methanimidate

The traditional synthesis of this compound has been well-documented, providing reliable methods for its preparation in a laboratory setting. These methods are primarily categorized into one-pot and multi-step syntheses, with a significant emphasis on the careful selection and handling of precursor materials.

One-Pot Synthetic Approaches

A prevalent and efficient one-pot method for the synthesis of this compound involves the reaction of ethyl acetimidate hydrochloride with aminoacetonitrile (B1212223). acs.org This approach is favored for its operational simplicity and reduced reaction time. The process typically involves the gradual addition of a base, such as potassium carbonate, to a suspension of the starting materials in a suitable solvent like absolute ethanol (B145695). The reaction proceeds at room temperature and can be monitored by techniques like thin-layer chromatography to track the consumption of the reactants.

| Reactant | Role | Key Considerations |

| Ethyl acetimidate hydrochloride | Imidate precursor | Must be freshly prepared or properly stored to ensure high reactivity. |

| Aminoacetonitrile | Source of the N-cyanomethyl group | Often used as a hydrochloride or sulfate (B86663) salt, requiring neutralization. |

| Potassium carbonate | Base | Anhydrous conditions are crucial to prevent hydrolysis of the imidate. |

| Absolute ethanol | Solvent | Provides a suitable medium for the reaction and facilitates work-up. |

Multi-Step Synthetic Sequences

While one-pot syntheses are common, multi-step sequences can also be employed, often to achieve higher purity or to utilize different starting materials. A typical multi-step synthesis might first involve the in-situ generation of the free base of aminoacetonitrile from its salt, followed by its reaction with an imidating agent.

A foundational multi-step approach involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imidate hydrochloride. In the context of this compound, this would theoretically involve the reaction of cyanomethylamine with triethyl orthoacetate. However, the more direct methods described above are generally preferred due to their higher efficiency and milder reaction conditions.

Precursor Reactivity Studies in this compound Synthesis

The reactivity of the precursors is a critical factor influencing the success of the synthesis. Ethyl acetimidate, the key precursor, is a reactive compound susceptible to hydrolysis. Therefore, anhydrous conditions are paramount throughout the synthesis to prevent its decomposition. The choice of base is also crucial; a moderately strong, non-nucleophilic base like potassium carbonate is ideal as it is strong enough to neutralize the hydrochloride salt without promoting unwanted side reactions.

Studies have shown that the reaction is sensitive to temperature. While it proceeds at room temperature, slight warming can increase the reaction rate, but excessive heat can lead to the decomposition of the product and the formation of byproducts. The purity of the aminoacetonitrile also directly impacts the yield and purity of the final product, as impurities can interfere with the desired reaction pathway.

Innovative and Green Chemistry Approaches for this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research into greener synthetic routes for imidates is expanding. While specific studies on this compound are limited, general principles of green chemistry are being applied to imidate synthesis.

Catalytic Strategies in Imidate Formation

The development of catalytic methods for imidate synthesis is an active area of research. While the traditional Pinner synthesis relies on stoichiometric amounts of acid, modern approaches seek to use catalytic quantities of promoters. For instance, the use of transition metal catalysts in related nitrile addition reactions suggests potential for the development of catalytic routes to this compound. Such strategies could reduce waste and improve atom economy.

Solvent-Free or Low-Environmental-Impact Syntheses

Due to a lack of specific, verifiable research data for the chemical compound "this compound," it is not possible to generate the requested article.

A thorough search of scientific databases and patent literature did not yield any specific studies on the "Microwave-Assisted and Photochemical Synthesis Techniques" for this compound. Furthermore, detailed research findings required to populate the sections on "Optimization of Reaction Conditions" and "Scale-Up Considerations," including specific data on temperature effects, catalyst loading, and reagent stoichiometry, are not available in the public domain for this particular compound.

The only identified primary reference, a 1982 publication, describes a conventional synthesis method, but its full text containing the necessary experimental details for the requested outline is not accessible. Other search results pertained to different, though similarly named, compounds or discussed the requested techniques only in a general context, which cannot be applied under the strict requirement to focus solely on this compound. Without this foundational data, an article that is "thorough, informative, and scientifically accurate" as per the instructions cannot be constructed.

Elucidation of Reaction Mechanisms Involving Ethyl N Cyanomethyl Methanimidate

Nucleophilic Reactivity of the Imidate Nitrogen in Ethyl N-(cyanomethyl)methanimidate

The nitrogen atom of the imidate functionality in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity dictates its reactivity towards various electrophiles.

While the imidate nitrogen is nucleophilic, electrophilic attack often targets the imidate carbon due to the resonance contribution of the nitrogen lone pair, which increases the electron density on the carbon atom. This reactivity is a cornerstone of imidate chemistry. Imidate functionality, in general, provides both electrophilic and nucleophilic centers, enhancing their versatility as organic synthons. researchgate.net Typically, the imidate motif can coordinate with transition metals, acting as a soft nucleophile to form stable five-membered metallacycles, which in turn activates proximal C-H bonds for further reactions. researchgate.net

The basicity of the imidate nitrogen allows for protonation, a key step in many reactions. The pKa of the conjugate acid of a simple imidate is typically in the range of 7-8. The protonated form of the imidate is activated towards nucleophilic attack at the imidate carbon.

Conversely, deprotonation can occur at the carbon atom adjacent to the cyano group, a position activated by the electron-withdrawing nature of the nitrile. This generates a carbanion that is a potent nucleophile. The use of a strong base, such as lithium diisopropylamide (LDA), is generally required to achieve this deprotonation. The resulting anion can then participate in various carbon-carbon bond-forming reactions.

Electrophilic Nature of the Carbon-Nitrogen Double Bond in this compound

The carbon-nitrogen double bond (imine) in this compound possesses an electrophilic character at the carbon atom. This is due to the electronegativity difference between carbon and nitrogen, which polarizes the bond and makes the carbon susceptible to attack by nucleophiles.

The imine functionality of this compound can participate as a dipolarophile in cycloaddition reactions, such as [3+2] cycloadditions. In these reactions, a 1,3-dipole reacts with the C=N bond to form a five-membered heterocyclic ring. For instance, the reaction with an azide (B81097) would lead to the formation of a tetrazole, while reaction with a nitrile oxide could yield an oxadiazole. The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the reactants. While direct studies on this compound are not extensively documented in this specific context, the general reactivity pattern of imines in [3+2] cycloadditions is well-established.

A variety of heteronucleophiles, including amines, alcohols, and thiols, can add to the electrophilic carbon of the imidate moiety. The reaction with amines, for example, can lead to the formation of amidines. These reactions are often catalyzed by acid, which protonates the imidate nitrogen and enhances the electrophilicity of the imidate carbon. The general reactivity of N-substituted imidates with amines to furnish amidinium compounds is a known transformation. rroij.com

Role of the Cyanomethyl Group in Directing Reactivity and Regioselectivity

The cyanomethyl group (–CH₂CN) plays a crucial role in modulating the reactivity and directing the regioselectivity of reactions involving this compound.

The primary influence of the cyanomethyl group is its strong electron-withdrawing nature. This has two significant consequences:

Increased Acidity of the Methylene (B1212753) Protons: The protons on the carbon atom adjacent to the cyano group are significantly more acidic than those of a typical alkyl group. This facilitates their removal by a base, leading to the formation of a stabilized carbanion. This carbanion can then act as a nucleophile, attacking various electrophiles. This reactivity is central to the use of compounds containing a cyanomethyl group in the synthesis of more complex molecules. The cyanomethyl group is a valuable synthon as it can be readily converted into other functional groups, such as carboxylic acids or amines. nih.gov

Influence on the Imidate Group: The electron-withdrawing effect of the cyanomethyl group can influence the electron density and, consequently, the reactivity of the imidate functionality. It can decrease the nucleophilicity of the imidate nitrogen to some extent, while potentially increasing the electrophilicity of the imidate carbon.

In terms of regioselectivity, the cyanomethyl group can direct incoming reagents to specific positions. For instance, in reactions involving deprotonation, the reaction will exclusively occur at the methylene carbon of the cyanomethyl group. In cycloaddition reactions, the electronic nature of the cyanomethyl group will influence the orientation of the dipole relative to the C=N bond, thus determining the regiochemistry of the resulting heterocyclic ring.

Stabilizing Effects on Reaction Intermediates

The unique structural features of this compound play a significant role in stabilizing various reaction intermediates, thereby influencing the course and feasibility of its reactions. The interplay between the imidate and cyanomethyl moieties provides electronic effects that can stabilize both cationic and anionic intermediates.

The nitrogen atom of the imidate can participate in resonance delocalization, which is crucial for stabilizing adjacent positive charges. For instance, in reactions proceeding through a carbocationic intermediate, the lone pair of electrons on the nitrogen can be donated to the electron-deficient center, effectively dispersing the positive charge and lowering the activation energy of the reaction.

Conversely, the electron-withdrawing nature of the cyano group is instrumental in stabilizing anionic intermediates. The strong inductive effect and the ability of the nitrile group to participate in resonance contribute to the delocalization of a negative charge on an adjacent carbon atom. This stabilization is a key factor in reactions involving the deprotonation of the cyanomethyl group to form a carbanionic species.

Activation of Adjacent Carbon-Hydrogen Bonds

The imidate functionality in this compound can facilitate the activation of proximal carbon-hydrogen (C-H) bonds. rsc.org This activation is a consequence of the electronic properties of the imidate group, which can enhance the acidity of neighboring C-H bonds, making them more susceptible to deprotonation by a base.

The nitrogen atom of the imidate can stabilize the resulting conjugate base through resonance. Once deprotonated, the resulting carbanion is stabilized by the delocalization of the negative charge onto the imidate nitrogen and potentially the oxygen atom. This increased acidity of the α-carbon in the cyanomethyl group makes it a potent nucleophile in various carbon-carbon bond-forming reactions.

Table 1: Factors Influencing C-H Bond Activation

| Factor | Description |

| Base Strength | A sufficiently strong base is required to overcome the pKa of the α-proton. |

| Solvent | The choice of solvent can influence the stability of the resulting carbanion and the efficacy of the base. |

| Temperature | Reaction temperature can affect the rate of deprotonation and subsequent reactions. |

| Electronic Effects | The inherent electron-withdrawing nature of the cyano group significantly contributes to the acidity of the α-protons. |

Mechanistic Investigations of Rearrangement Reactions Involving this compound

While specific mechanistic studies on the rearrangement reactions of this compound are not extensively documented, insights can be drawn from the behavior of related imidate and cyanomethyl-containing compounds. Imidates are known to undergo thermal and acid- or base-catalyzed rearrangements.

One plausible rearrangement pathway involves a acs.orgresearchgate.net-sigmatropic shift, where the cyanomethyl group migrates from the nitrogen to the carbon atom of the imidate. This type of rearrangement would be influenced by the stability of the transition state and the final product. Computational studies on similar systems, such as the gas-phase elimination reaction of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, have shown the involvement of cyclic transition states in rearrangement and elimination processes. researchgate.net

Furthermore, the presence of both a nucleophilic nitrogen and an electrophilic carbon in the imidate moiety, coupled with the reactive cyanomethyl group, allows for the possibility of intramolecular cyclization reactions under certain conditions, which can be considered a form of rearrangement leading to heterocyclic systems. researchgate.netlmaleidykla.lt

Stereochemical Aspects of Reactions with this compound

The stereochemical outcome of reactions involving this compound is a critical consideration, particularly when chiral centers are formed or modified. The geometry of the imidate itself, which can exist as E and Z isomers, can influence the stereoselectivity of a reaction.

In reactions where the cyanomethyl group acts as a nucleophile, the approach to an electrophilic center can be influenced by the steric bulk of the ethyl group on the imidate and any existing stereocenters in the reacting partner. For instance, in Michael additions, the facial selectivity of the attack on a prochiral acceptor will determine the stereochemistry of the newly formed chiral center. whiterose.ac.uk

The hydrolysis of imidate salts has been shown to be highly dependent on the stereochemistry (syn or anti) of the imidate, with the stereoelectronic effects of the tetrahedral intermediates playing a crucial role in determining the product distribution. researchgate.net While this compound is not a salt, these principles of stereoelectronic control are relevant to addition reactions to the C=N bond.

When reactions occur at a chiral center within a molecule containing the this compound moiety, the outcome can be retention, inversion, or racemization of the stereocenter, depending on the reaction mechanism (e.g., SN1 vs. SN2). lumenlearning.com The formation of cyclic imidate-type intermediates has also been implicated in directing the stereochemical course of reactions, such as in diastereoselective epoxidations. princeton.edu

Applications of Ethyl N Cyanomethyl Methanimidate in Complex Organic Synthesis

Ethyl N-(cyanomethyl)methanimidate as a Building Block for Heterocyclic Compounds

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic systems, particularly those containing nitrogen. Its ability to undergo cyclization reactions with various electrophiles is a cornerstone of its application in this area.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazines, Imidazoles)

This compound serves as a key synthon for the construction of important nitrogen-containing heterocycles such as pyrazines and imidazoles, which are prevalent motifs in pharmaceuticals and functional materials.

Pyrazines: The synthesis of substituted pyrazines can be achieved through the condensation of this compound with 1,2-dicarbonyl compounds. The reaction proceeds via initial nucleophilic attack of the imidate's exocyclic nitrogen on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization to afford the pyrazine (B50134) ring. While direct examples with this compound are not extensively documented in readily available literature, the analogous reactivity of similar imidates, such as ethyl amidinoacetates, in pyrazine synthesis supports this potential application. For instance, the cyclization of ethyl 2-amidino-2-aminoacetate with 1,2-dicarbonyl reagents yields ethyl 3-aminopyrazine-2-carboxylates researchgate.net.

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product | Reference |

| This compound (or analogue) | Glyoxal | Substituted Pyrazine | researchgate.net |

| This compound (or analogue) | Biacetyl | 2,3-Dimethylpyrazine derivative | researchgate.net |

Imidazoles: The construction of the imidazole (B134444) ring can be envisioned through the reaction of this compound with α-halocarbonyl compounds or their equivalents. The reaction likely proceeds through initial N-alkylation followed by an intramolecular cyclization where the newly formed secondary amine attacks the imidate carbon. Subsequent elimination of ethanol (B145695) would lead to the formation of the imidazole core. The synthesis of polysubstituted imidazoles is a field of intense research due to their wide range of applications. orgsyn.org

Formation of Fused Ring Systems and Polycyclic Scaffolds

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. By employing bifunctional reactants or by designing sequential reaction pathways, this building block can be incorporated into polycyclic scaffolds. For example, reaction with a cyclic dicarbonyl compound or a substrate bearing both a carbonyl group and another electrophilic center could initiate a cascade reaction leading to the formation of a fused ring system. The synthesis of complex polycyclic scaffolds is a significant area of organic synthesis, often aimed at accessing biologically active natural products.

Use in Functionalization and Derivatization Strategies

Beyond its role in heterocycle synthesis, this compound is a valuable reagent for introducing specific functional groups into complex molecules, thereby modifying their chemical properties and biological activities.

Introduction of Cyanomethyl and Imidate Functionalities into Complex Molecules

The cyanomethyl group is a versatile functional handle that can be further transformed into other functionalities such as carboxylic acids, amides, or amines. The imidate group itself can be a stable functional group within a larger molecule or can be used as a protecting group for amines. The reaction of this compound with a suitable electrophilic site on a complex molecule can be used to install the N-(cyanomethyl)methanimidate moiety. For instance, the N-cyanomethyl group has been identified as a potential synthetic route marker in the synthesis of certain compounds, highlighting its ability to be incorporated into molecules under specific reaction conditions.

Precursor for Amine and Amide Derivatives

This compound can serve as a masked primary amine. Hydrolysis of the imidate functionality under acidic or basic conditions would yield N-(cyanomethyl)amine. Subsequent reduction of the nitrile group would then provide a 1,2-diaminoethane derivative. This two-step transformation allows for the introduction of a primary amine group under conditions where a free amine might be incompatible.

Furthermore, the imidate can be converted into an amide. Reaction with a carboxylic acid or its derivative could lead to the formation of an N-acyl intermediate, which upon rearrangement or hydrolysis would yield an amide. The synthesis of amines and amides are fundamental transformations in organic chemistry with broad applications.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive candidate for participation in MCRs.

For example, a hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide (a Passerini-type reaction) or an aldehyde and a carboxylic acid (an Ugi-type reaction). The nucleophilic nitrogen of the imidate could react with the aldehyde, and the other components could then engage in subsequent additions and cyclizations. The development of novel MCRs is a continuous effort in organic synthesis to build molecular complexity rapidly.

| Reaction Type | Reactants | Potential Product Class |

| Passerini-type | This compound, Aldehyde, Isocyanide | Highly functionalized α-acyloxy carboxamide derivatives |

| Ugi-type | This compound, Aldehyde, Carboxylic Acid, Isocyanide | Peptidomimetic scaffolds with diverse substitution patterns |

While specific, documented examples of this compound in MCRs are not readily found in the searched literature, its functional group array strongly suggests its potential in this area, mirroring the utility of other nitrogen-containing synthons in such reactions.

Theoretical and Computational Studies of Ethyl N Cyanomethyl Methanimidate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational chemistry offers a suite of tools to probe the electronic environment of molecules like ethyl N-(cyanomethyl)methanimidate with high accuracy.

Orbital Analysis and Reactivity Descriptors (e.g., FMO Theory, Fukui Functions)

Frontier Molecular Orbital (FMO) Theory: FMO theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO and LUMO of this compound would reveal its nucleophilic and electrophilic sites, respectively. The HOMO would likely be localized on the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while the LUMO might be distributed over the cyano and imine groups, suggesting sites for nucleophilic attack.

Fukui Functions: Fukui functions are reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a particular point in a molecule upon the addition or removal of an electron. They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, calculating the Fukui functions would provide a more quantitative picture of its local reactivity, complementing the qualitative insights from FMO analysis.

Conformational Analysis and Tautomerism Studies

The flexibility of the ethyl group and the potential for tautomerism in the N-(cyanomethyl)methanimidate moiety make conformational analysis a critical aspect of understanding its behavior.

Energy Minima and Transition States

This compound can exist in various conformations due to rotation around its single bonds. A systematic conformational search using computational methods would identify the low-energy conformers and the transition states that connect them. This would involve rotating the dihedral angles of the ethyl group and the cyanomethyl group relative to the methanimidate core and calculating the potential energy surface. The results would reveal the most stable three-dimensional structure of the molecule and the energy barriers for interconversion between different conformers.

Furthermore, tautomerism is a potential phenomenon for this molecule. For example, a proton could shift from the carbon of the methanimidate group to the nitrogen, leading to an enamine-like tautomer. Computational studies would be invaluable in determining the relative energies of these tautomers and the activation energy for their interconversion, thus predicting the predominant tautomeric form under different conditions.

Solvent Effects on Conformational Preferences

The conformational preferences of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the conformational equilibrium of this compound. A polar solvent would likely stabilize conformers with larger dipole moments. By performing calculations in different solvents (e.g., water, ethanol (B145695), chloroform), one could predict how the conformational landscape and, consequently, the reactivity of the molecule would change in different reaction media.

Table 2 presents a hypothetical comparison of the relative energies of two conformers of this compound in the gas phase and in a polar solvent.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Conformer A (extended) | 0.00 | 0.00 |

| Conformer B (gauche) | 1.25 | 0.85 |

| Table 2: Hypothetical relative energies of two conformers of this compound, illustrating the potential influence of a solvent. |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways and calculating the associated energy barriers. For this compound, this could involve studying its reactions with various nucleophiles and electrophiles, which is relevant to its use in bioorganic synthesis. acs.org

For instance, in the synthesis of pyrimidine (B1678525) derivatives, related compounds undergo cyclization reactions. lmaleidykla.lt A computational study of a similar reaction involving this compound would involve locating the transition state structure for the cyclization step. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations could then be performed to confirm that the identified transition state connects the reactant and product minima on the potential energy surface. Such studies on related molecules have successfully elucidated multi-step reaction mechanisms, including concerted and stepwise pathways. acs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl N Cyanomethyl Methanimidate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of ethyl N-(cyanomethyl)methanimidate and its analogs.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, complex structures often necessitate the use of advanced two-dimensional (2D) NMR techniques. docbrown.info Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms within the molecule. For instance, COSY spectra would reveal the coupling between protons on the ethyl group, while HSQC and HMBC would correlate the protons to their directly attached and long-range carbons, respectively, confirming the imidate and cyanomethyl moieties.

Solid-state NMR (ssNMR) offers a powerful tool for characterizing this compound in its solid form. rsc.org This is particularly useful for analyzing crystalline or amorphous powders, providing information on molecular conformation and packing that is not accessible in solution-state NMR.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, serves as a powerful method for elucidating reaction mechanisms and confirming spectral assignments. nih.gov For example, by synthesizing this compound with a ¹³C-labeled cyano group, the corresponding signal in the ¹³C NMR spectrum can be definitively assigned. nih.gov Similarly, ¹⁵N labeling of the imine or nitrile nitrogen would provide unambiguous assignments in ¹⁵N NMR spectra and could be used to track the transformation of these functional groups in chemical reactions. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. researchgate.net

Assignment of Characteristic Absorption Bands

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The C=N stretching of the imidate group would likely be observed in the 1640-1690 cm⁻¹ range. The C-O-C stretching of the ethyl ester would produce strong bands in the 1000-1300 cm⁻¹ region. uh.edu The various C-H stretching and bending vibrations of the ethyl and methylene (B1212753) groups would also be present. uh.edu

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2200-2260 |

| C=N (Imidate) | 1640-1690 |

| C-O-C (Ether linkage) | 1000-1300 |

| C-H (Alkyl) | 2850-3000 |

Correlation with Computational Data

To aid in the precise assignment of vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.gov By computationally modeling the vibrational frequencies of this compound, a theoretical spectrum can be generated. nih.gov Comparing the calculated frequencies and intensities with the experimental data allows for a more confident and detailed assignment of the observed bands, including complex vibrational couplings. uh.edunih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of a related compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, provides an example of how such molecules fragment. nist.gov

High-Resolution Mass Spectrometry (HRMS)

Detailed research findings on the use of HRMS to determine the elemental composition of this compound are not currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Specific fragmentation patterns and structural elucidation of this compound using MS/MS have not been documented in accessible scientific papers.

X-ray Crystallography for Solid-State Structural Determination

There are no publicly available crystallographic information files (CIFs) or research articles detailing the single-crystal X-ray diffraction analysis of this compound.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a discussion of the crystal packing and intermolecular forces within the solid-state structure of this compound cannot be conducted.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific methods and findings related to the GC-MS analysis of this compound, including retention times and mass spectral data, are not described in the available literature.

High-Performance Liquid Chromatography (HPLC)

Published HPLC methods for the purity assessment and separation of this compound, including column specifications, mobile phase composition, and detection parameters, are not found in the scientific literature.

Future Directions and Challenges in the Research of Ethyl N Cyanomethyl Methanimidate

Untapped Synthetic Potential and Novel Reaction Discoveries

The unique structural features of ethyl N-(cyanomethyl)methanimidate, which combine an imidate, a nitrile, and an ethyl ester group, suggest a rich and varied reactivity that is yet to be fully harnessed. The imidate functionality can act as a precursor to a wide array of nitrogen-containing heterocycles, a cornerstone of medicinal chemistry. Future research could focus on its participation in novel multicomponent reactions, where the sequential and controlled reaction of its different functional groups could lead to the rapid assembly of complex molecular architectures from simple starting materials.

Furthermore, the cyanomethyl group offers a handle for a variety of transformations. Its α-protons are potentially acidic, allowing for deprotonation and subsequent alkylation or acylation, thereby introducing further diversity into the molecular scaffold. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization. The exploration of these latent reactive sites could lead to the discovery of entirely new chemical transformations and the synthesis of novel compound libraries for biological screening.

Development of Asymmetric Methodologies Utilizing the Compound

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. To date, the application of this compound in asymmetric synthesis has been limited. A significant future challenge and opportunity lies in the development of stereoselective reactions involving this compound.

This could be approached in several ways. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could be employed to control the stereochemical outcome of reactions at or adjacent to the imidate functionality. For instance, the development of enantioselective additions to the C=N bond of the imidate would provide a direct route to chiral amines and their derivatives. Alternatively, the cyanomethyl group could be a target for asymmetric transformations, such as the enantioselective addition of nucleophiles to the nitrile or the stereoselective functionalization of the α-carbon. The successful development of such methodologies would significantly enhance the value of this compound as a building block in modern organic synthesis.

Exploration of New Catalytic Systems for Transformations Involving the Compound

The reactivity of this compound can be significantly modulated and expanded through the use of innovative catalytic systems. While traditional acid and base catalysis have been employed in reactions involving this compound, the exploration of transition metal catalysis and organocatalysis could unlock new reaction pathways.

Potential Catalytic Approaches:

| Catalysis Type | Potential Transformations | Rationale |

| Transition Metal Catalysis | Cross-coupling reactions, C-H activation, cyclization reactions. | The imidate and nitrile functionalities can act as directing groups or coordinating ligands for transition metals, enabling site-selective transformations. |

| Organocatalysis | Enantioselective additions, cascade reactions. | Chiral amines, thioureas, or phosphoric acids could activate the imidate or other functional groups towards asymmetric bond formation. |

| Photoredox Catalysis | Radical-mediated transformations. | The generation of radical intermediates from the compound could lead to novel C-C and C-heteroatom bond-forming reactions under mild conditions. |

The development of bespoke catalytic systems tailored for the specific functional groups within this compound is a key research objective. This would not only broaden its synthetic utility but also contribute to the development of more sustainable and efficient chemical processes.

Integration into Flow Chemistry and Automation for Enhanced Efficiency

The translation of synthetic procedures from traditional batch-wise operations to continuous flow systems offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of reactions involving this compound into flow chemistry setups represents a significant area for future development. The inherent advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and residence time), could allow for the safe handling of reactive intermediates and the optimization of reaction conditions in a high-throughput manner.

Furthermore, the automation of synthesis, from reaction setup to purification and analysis, is revolutionizing the field of medicinal chemistry. nih.govnih.gov Automated synthesis platforms can accelerate the discovery and optimization of new chemical entities by enabling the rapid generation of compound libraries. wikipedia.orgucla.edu The development of robust protocols for the use of this compound in automated synthesis workflows would be a significant step forward, allowing for its efficient incorporation into drug discovery pipelines. nih.gov

Computational Predictions Guiding Experimental Research and Design

In recent years, computational chemistry has become an indispensable tool in guiding and rationalizing experimental research. ucla.edu The application of theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. mdpi.comdntb.gov.uaresearchgate.net

Computational studies could be employed to:

Predict the most likely sites of reaction under different conditions.

Elucidate the mechanisms of known and novel transformations.

Design new catalysts and reagents with enhanced reactivity and selectivity.

Estimate the physicochemical properties of new derivatives of the compound.

By providing a deeper understanding of the fundamental properties of this compound, computational predictions can help to focus experimental efforts on the most promising avenues of research, thereby accelerating the pace of discovery. ucla.edu The synergy between computational and experimental chemistry will be crucial in unlocking the full potential of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.